molecular formula C9H10O3 B1209934 2-(4-Hydroxyphenyl)propanoic acid CAS No. 938-96-5

2-(4-Hydroxyphenyl)propanoic acid

Cat. No. B1209934
CAS RN: 938-96-5
M. Wt: 166.17 g/mol
InChI Key: ZHMMPVANGNPCBW-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)propanoic acid (2-HPPA) is a naturally occurring phenolic acid found in many plants and foods. It is an important intermediate in the biosynthesis of lignans, a type of phytochemical found in plants. 2-HPPA has been studied extensively in recent years due to its potential health benefits, including its anti-inflammatory, anti-oxidant, and anti-cancer properties.

Scientific Research Applications

Renewable Building Block for Polymer Synthesis

2-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid (PA), has been explored as a renewable building block for the synthesis of polybenzoxazine. This involves its reaction with molecules like ethylene glycol and polyethylene glycol, followed by reaction with a bio-based amine, forming bio-based benzoxazine end-capped molecules. This method avoids the use of solvents or purification, producing materials with suitable thermal and thermo-mechanical properties for various applications. This approach positions phloretic acid as a sustainable alternative to phenol for providing benzoxazine properties to aliphatic molecules or macromolecules (Trejo-Machin et al., 2017).

Synthesis of Furoquinolinone and Angelicin Derivatives

The oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid, combined with a transition-metal catalyzed sequence, provides a novel approach to prepare furoquinolinone and angelicin derivatives. This method is efficient and convergent, offering a new way to synthesize these compounds (Ye et al., 2012).

Anti-Aging Composition for Skin Care

3-(4-Hydroxyphenyl)propanoic acid amide has been developed and applied in the preparation of anti-aging compositions for skin care. Due to its biological properties, it is used in compositions that effectively prevent skin wrinkles (Wawrzyniak et al., 2016).

Enantioselective Enzymatic Hydrolysis for Drug Synthesis

A biocatalytic approach has been developed for large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid S-1 from its racemic ethylester, a key building block in synthesizing PPARα and -γ agonists like Ragaglitazar. This interdisciplinary approach combines biotechnology and chemistry, resulting in a process run on a pilot scale with high yields and enantiomeric purities (Deussen et al., 2003).

Tyrosine Kinase Inhibitors from Rainforest Tree

Derivatives of 3-(4-hydroxyphenyl)propanoic acid, isolated from the Australian rainforest tree Polyscias murrayi, inhibit Itk (interleukin-2 inducible T-cell kinase). This discovery suggests potential therapeutic applications, especially considering the role of Th2-cell targets in various diseases (Buchanan et al., 2005).

Flame Retardancy in Textiles

3-(Hydroxyphenyl phosphinyl) propanoic acid (HPPA) has been applied as a flame retardant agent for cellulose fabrics. This application explores the use of HPPA in textiles, enhancing flame retardancy and potentially leading to safer and more fire-resistant fabric materials (Zhang et al., 2008).

Biochemical Analysis

Biochemical Properties

2-(4-Hydroxyphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the metabolism of polyphenols and can be detected in biological fluids . The compound interacts with enzymes such as tyrosine hydroxylase, which is crucial for the synthesis of catecholamines . Additionally, it can bind to proteins involved in signal transduction pathways, influencing cellular responses.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce cellular lipid accumulation and inhibit foam cell formation in macrophages . This compound also promotes cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1, which are essential for lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it interacts with tyrosine hydroxylase, affecting the synthesis of neurotransmitters . The compound also influences gene expression by modulating transcription factors and signaling pathways, such as the nuclear factor kappa-B pathway, which is involved in inflammation and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on lipid metabolism and inflammation. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity in liver cells . Threshold effects have been noted, where the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of polyphenols and participates in the metabolism of aromatic compounds. The compound interacts with enzymes such as tyrosine hydroxylase and is involved in the synthesis of catecholamines . Additionally, it affects metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in cellular processes and biochemical reactions .

properties

IUPAC Name

2-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMMPVANGNPCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90917911
Record name 2-(4-Hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90917911
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

938-96-5
Record name 2-(4-Hydroxyphenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hydroxyphenyl)propionic acid, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxyphenyl)propanoic acid
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Record name 2-(4-hydroxyphenyl)propionic acid
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Record name 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (±)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FH3476SI
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Record name 4-Hydroxyphenyl-2-propionic acid
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URL http://www.hmdb.ca/metabolites/HMDB0041683
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 2-(1'-bromoethyl)-5,5-dimethyl-2-(4'-hydroxyphenyl)-1,3-dioxane (3.15 g; 0.01 mole), potassium carbonate (6.8 g; 0.05 mole), tetrabutylammonium bromide (0.06 g; 0.0002 mole) in toluene (30 ml) is heated under stirring for 36 hours at 90° C. The mixture is then poured into a 1N hydrochloric acid solution (300 ml), the organic phase is separated and the aqueous phase is extracted again with toluene. The organic phases are combined, and the residue is hydrolyzed as in Example 1c to obtain 2-(4'-hydroxyphenyl)-propionic acid (0.49 g; 0.003 mole; yield of 30%). The characteristics of the product are identical to those given in Example 1.
Name
2-(1'-bromoethyl)-5,5-dimethyl-2-(4'-hydroxyphenyl)-1,3-dioxane
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of potassium hydroxide (0.185 g; 0.0039 mole) in water (18 ml), 2-(1'-bromoethyl)-5,5-dimethyl-2-(4'-hydroxyphenyl)-1,3-dioxane (1 g, 0.0031 mole) is added, and the mixture is kept under a nitrogen atmosphere at room temperature for 30 minutes. After this time, potassium hydroxide (0.5 g; 0.089 mole) is added, and the mixture is refluxed for 1 hour. The reaction mixture is then submitted to successive treatments with HCl, with NaHCO3 and once again with HCl as described in Example 1c. 2-(4'-Hydroxyphenyl)-propionic acid is obtained (0.385 g; 0.0023 mole; yield of 75%). Its characteristics are identical to those given for the product of Example 1.
Quantity
0.185 g
Type
reactant
Reaction Step One
Name
2-(1'-bromoethyl)-5,5-dimethyl-2-(4'-hydroxyphenyl)-1,3-dioxane
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 2-(1'-bromoethyl)-5,5-dimethyl-2-(4'-hydroxyphenyl)-1,3-dioxane (3.15 g; 0.01 mole), potassium carbonate (6.8 g; 0.05 mole), tetrabutylammonium bromide (0.06 g; 0.0002 mole) in dimethylformamide (30 ml) is heated while being stirred for 36 hours at 90° C. The mixture is then cooled to room temperature, poured into a 1N solution of HCl (300 ml), and extracted with toluene. The organic phase is evaporated and the residue is hydrolyzed as in Example 1c, to obtain 2-(4'-hydroxyphenyl)-propionic acid (0.49 g; 0.003 mole; yield of 30%). The characteristics of the acid are identical to those of Example 1.
Name
2-(1'-bromoethyl)-5,5-dimethyl-2-(4'-hydroxyphenyl)-1,3-dioxane
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Also, the compounds (III) used for this invention, for example, 2-(3-nitro-4-hydroxyphenyl)propionate can be prepared by demethylating 2-(4-methoxyphenyl)propionic acid with hydroiodic acid and the like to obtain 2-(4-hydroxyphenyl)- propionic acid, by esterifying the above compound with an usual method to obtain, for example, methyl 2-(4-hydroxyphenyl)propionate and by nitrating the above compounds. Alternately, 2-(3-nitro-4-hydroxyphenyl)propionate can be prepared by nitrating the above 2-(4-hydroxyphenyl)propionic acid with an usual method and by esterificating the resultant compound. The above reactions can be applied to 4-hydroxyphenylacetate as well. The above reaction scheme is shown as follows: ##STR12## wherein R1 has the same meaning as above
[Compound]
Name
compounds ( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-nitro-4-hydroxyphenyl)propionate
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A 13.6 g. portion of 4-hydroxyacetophenone was dissolved in 50 ml. of dimethylformamide, and 0.1 g. of sodium hydroxide and 2.5 g. of 5% palladium-on-carbon hydrogenation catalyst was added. The mixture was placed in a Parr hydrogenator at 45° for 3.5 hours, with shaking, and was then shaken at ambient temperature for 16.5 hours. The mixture was then filtered to remove the catalyst, and the solution was added to 5.4 g. of sodium cyanide in a Pyrex flask. The mixture was stirred at 130° for 6 hours, and was then evaporated under vacuum to obtain an oily residue. The residue was dissolved in 38 ml. of 50% aqueous sodium hydroxide and 38 ml. of water, and was stirred under reflux for 8 hours. Its pH was then adjusted to 2.0 with concentrated hydrochloric acid, 50 ml. of water was added, and the mixture was heated to reflux. It was filtered at the reflux temperature through a filter aid pad, and the filtrate was cooled and extracted twice with 125 ml. portions of ethyl acetate. The organic layers were combined and evaporated under vacuum to an oil. To it was added 50 ml. of toluene, followed by 50 ml. of hexane. The product crystallized within a few minutes, and the suspension was stirred for 1 hour before it was filtered. The solids were dried under vacuum at 40° to obtain 14.5 g. of the desired product, identical to that of Example 1. Its melting point was 127°-129°, and the yield was 85.8% of the theoretical yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Six
Name
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Reaction Step Seven
Name
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Yield
85.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: Can 2-(4-Hydroxyphenyl)propanoic acid be separated into its individual enantiomers?

A1: Yes, this compound can be enantioseparated. High-speed countercurrent chromatography, using substituted β-cyclodextrin as the chiral selector, has been successfully employed for this purpose. [] This technique separates the racemic mixture into its individual enantiomers, (R)-2-(4-Hydroxyphenyl)propanoic acid and (S)-2-(4-Hydroxyphenyl)propanoic acid.

Q2: What factors influence the enantioseparation of this compound?

A2: The presence of substituents on the benzene ring of 2-phenylpropanoic acid derivatives significantly impacts the enantioseparation process. Studies suggest that electron-donating groups on the benzene ring, such as the hydroxyl group in this compound, lead to higher enantiorecognition by the chiral selector compared to compounds with electron-withdrawing groups. [] This highlights the importance of the electronic nature of substituents in influencing the interaction between the chiral selector and the enantiomers.

Q3: Are there any enzymatic methods for producing enantiomerically pure this compound?

A3: Yes, lipase-catalyzed hydrolysis can be employed to produce (R)-(-)-2-(4-Hydroxyphenyl)propanoic acid from its corresponding ethyl ester. [] This enzymatic approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.

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